N-[2-(dimethylamino)quinolin-4-yl]octadecanamide
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Overview
Description
N-[2-(dimethylamino)quinolin-4-yl]octadecanamide is a chemical compound with the molecular formula C28H44N2O. It is known for its unique structure, which includes a quinoline ring substituted with a dimethylamino group and an octadecanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)quinolin-4-yl]octadecanamide typically involves the reaction of 2-(dimethylamino)quinoline with octadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)quinolin-4-yl]octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like phosphorus tribromide for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized side chains.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[2-(dimethylamino)quinolin-4-yl]octadecanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)quinolin-4-yl]octadecanamide involves its interaction with specific molecular targets. The dimethylamino group enhances its binding affinity to certain proteins and enzymes, while the quinoline ring facilitates its insertion into biological membranes. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)quinolin-4-yl]hexadecanamide
- N-[2-(dimethylamino)quinolin-4-yl]dodecanamide
- N-[2-(dimethylamino)quinolin-4-yl]octanamide
Uniqueness
N-[2-(dimethylamino)quinolin-4-yl]octadecanamide is unique due to its longer alkyl chain, which enhances its lipophilicity and membrane permeability. This property makes it more effective in certain biological applications compared to its shorter-chain analogs .
Properties
Molecular Formula |
C29H47N3O |
---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
N-[2-(dimethylamino)quinolin-4-yl]octadecanamide |
InChI |
InChI=1S/C29H47N3O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-29(33)31-27-24-28(32(2)3)30-26-22-20-19-21-25(26)27/h19-22,24H,4-18,23H2,1-3H3,(H,30,31,33) |
InChI Key |
YYVMZDYUGMHDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=NC2=CC=CC=C21)N(C)C |
Origin of Product |
United States |
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